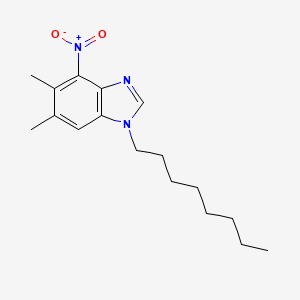

5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

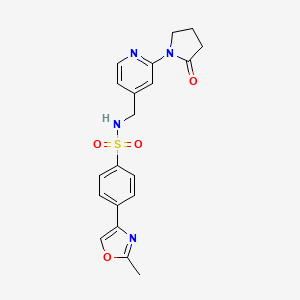

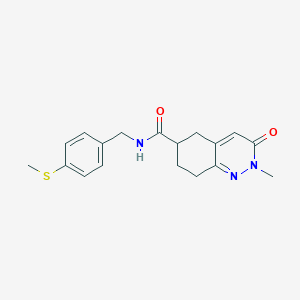

“5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole” is a compound that belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-member ring containing a nitrogen atom, four carbon atoms, and two double bonds . The benzimidazole nucleus is discovered way back in 1944, when Woolley speculated that benzimidazoles resemble purine-like structure and elicit some biological application .

Molecular Structure Analysis

Benzimidazole is formed by the fusion of benzene and imidazole moiety . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

Role in Organic Magnetic Materials

Research has identified derivatives of benzimidazole, such as 5,6-dimethyl-2-(N-tert-butyl-N-aminoxyl)benzimidazole, for their roles in organic magnetic materials. These compounds crystallize as dimeric pairs with hydrogen bonds playing a crucial role in their magnetic properties. The study demonstrates the potential of benzimidazole derivatives in designing materials with specific magnetic behaviors, highlighting their importance in materials science and magnetic research (Ferrer et al., 2001).

Broad Spectrum Nitroheterocyclic Drugs

Benzimidazole derivatives are part of the nitroheterocyclic drugs group, which are known for their broad-spectrum activity against protozoan and bacterial infections. These drugs, including variations of nitroimidazoles, demonstrate therapeutic potential against a variety of infections, showcasing the versatility of benzimidazole compounds in pharmacology and medicinal chemistry (Raether & Hänel, 2003).

DNA Targeting for Medicinal Applications

Benzimidazole derivatives, such as 5,6-dimethylbenzimidazole, are investigated for their ability to interact with DNA and influence DNA-associated processes. This interaction is crucial for the development of drugs targeting cancer and other diseases where DNA processes are altered. Benzimidazole-based systems are studied for their potential in interfering with cellular DNA functions, which could lead to novel therapeutic agents (Bhattacharya & Chaudhuri, 2008).

Antimicrobial and Anthelmintic Potential

Studies on substituted benzimidazolyl-benzoic/salicylic acids derived from 5,6-dimethyl-/6-nitrobenzimidazoles have shown these compounds to possess antimicrobial and anthelmintic activities. This suggests their use in treating infections and infestations caused by worms and microbes, further underscoring the chemical versatility and applicability of benzimidazole derivatives in addressing health issues related to infectious diseases (Dahiya & Pathak, 2007).

Orientations Futures

The future directions for “5,6-dimethyl-4-nitro-1-octyl-1H-1,3-benzimidazole” and similar compounds involve overcoming challenges such as drug resistance, costly and tedious synthetic methods, little structural information of receptors, and lack of advanced software . Several promising therapeutic candidates are undergoing human trials, and some of these are going to be approved for clinical use .

Propriétés

IUPAC Name |

5,6-dimethyl-4-nitro-1-octylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-4-5-6-7-8-9-10-19-12-18-16-15(19)11-13(2)14(3)17(16)20(21)22/h11-12H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHZDYTZSZFLTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=NC2=C1C=C(C(=C2[N+](=O)[O-])C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2739588.png)

![4-(2-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2739604.png)

![1-(4-bromophenyl)-3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2739605.png)